molecular formula C6H4F2N2O2 B2677853 6-(Difluoromethyl)pyridazine-3-carboxylic acid CAS No. 2248305-30-6

6-(Difluoromethyl)pyridazine-3-carboxylic acid

Cat. No.: B2677853
CAS No.: 2248305-30-6
M. Wt: 174.107
InChI Key: YEENXPTZGNJUKM-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group (CF2H) at the 6-position and the carboxylic acid group (COOH) at the 3-position makes this compound particularly interesting for various scientific applications .

Properties

IUPAC Name

6-(difluoromethyl)pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-5(8)3-1-2-4(6(11)12)10-9-3/h1-2,5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEENXPTZGNJUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)pyridazine-3-carboxylic acid can be achieved through several methods. One common approach involves the difluoromethylation of pyridazine derivatives. This process typically employs difluoromethylating agents such as difluoromethyl bromide (BrCF2H) or difluoromethyl iodide (ICF2H) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the difluoromethyl group onto the pyridazine ring .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target proteins, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)pyridazine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and bioavailability compared to its non-fluorinated analogs. This makes it a valuable scaffold in drug discovery and development .

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